

Spectroscopic Profile of 3,4,5-Trichlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4,5-Trichlorophenylboronic acid*

Cat. No.: *B151388*

[Get Quote](#)

For immediate release:

This technical guide provides a detailed overview of the spectroscopic properties of **3,4,5-Trichlorophenylboronic acid**, a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who utilize substituted phenylboronic acids.

It is important to note that while this guide aims to be a comprehensive resource, experimental spectroscopic data for **3,4,5-Trichlorophenylboronic acid** is not readily available in published literature or spectral databases. Therefore, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions offer a reliable estimation for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and FT-IR spectroscopic data for **3,4,5-Trichlorophenylboronic acid**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 8.2	Singlet	2H	Ar-H
~5.0 - 6.0	Broad Singlet	2H	B(OH) ₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent, concentration, and water content. Exchange with residual water in the solvent can lead to a broad signal or even its disappearance.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~138-140	C-B
~135-137	C-Cl
~130-132	Ar-CH
~130-132	C-Cl

Note: The carbon atom attached to the boron (C-B) is expected to be a broad signal due to quadrupolar relaxation of the boron nucleus. Its detection might be challenging.

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Medium	O-H stretch (hydrogen-bonded)
~3080	Weak	Ar C-H stretch
~1600, ~1470, ~1400	Medium to Weak	C=C aromatic ring stretches
~1350	Strong	B-O stretch
~1100 - 1000	Medium	C-Cl stretch
~880 - 800	Strong	Ar C-H out-of-plane bend
~700	Medium	O-B-O bend

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of arylboronic acids, adapted for **3,4,5-Trichlorophenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **3,4,5-Trichlorophenylboronic acid** to confirm its chemical structure.

Materials:

- **3,4,5-Trichlorophenylboronic acid**
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **3,4,5-Trichlorophenylboronic acid**.
- Dissolve the sample in approximately 0.6 mL of CDCl_3 containing TMS in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals and determine the chemical shifts and multiplicities.
- ^{13}C NMR Acquisition:
 - Using the same sample, switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C .
 - Process the spectrum similarly to the ^1H spectrum.

- Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

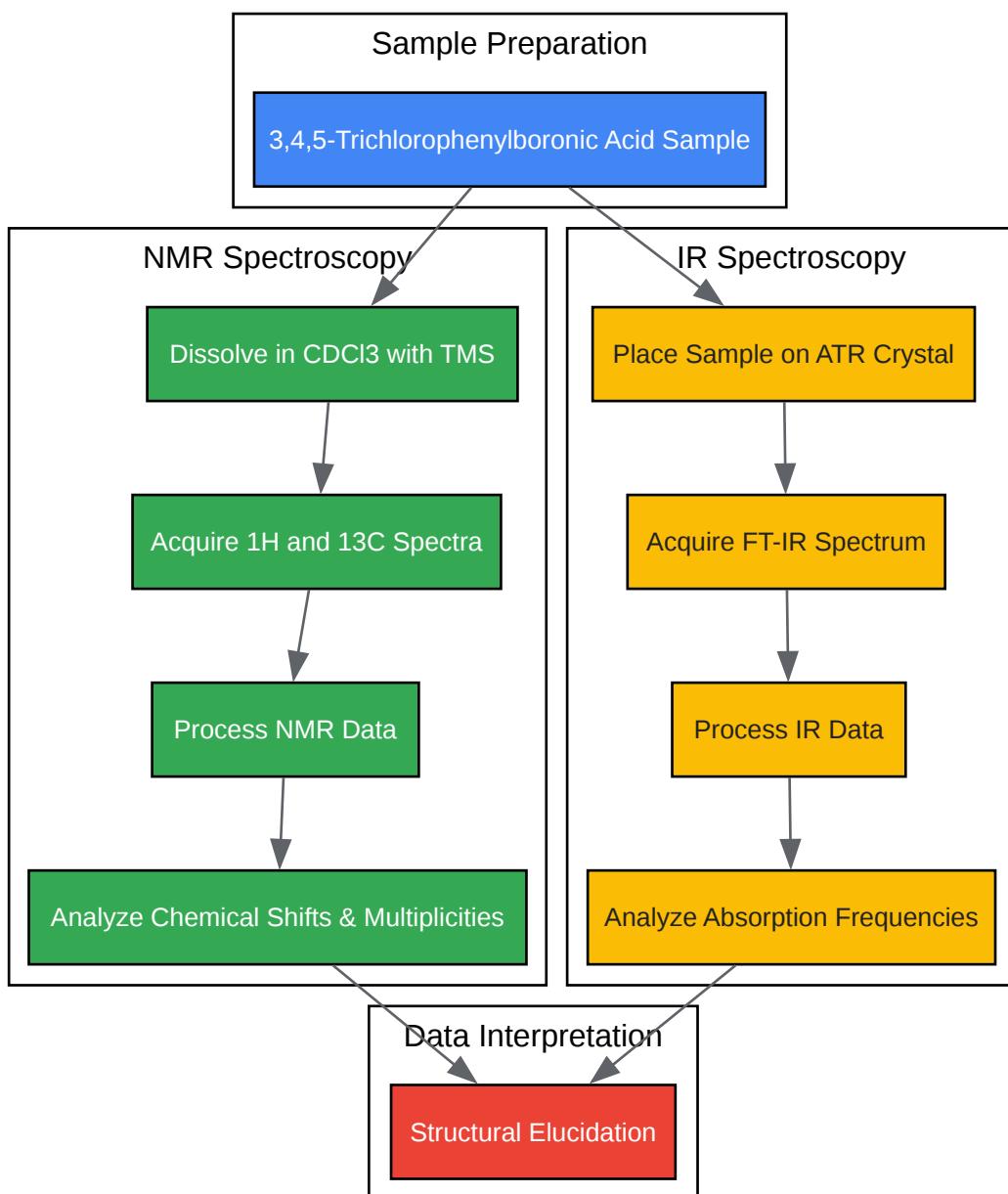
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **3,4,5-Trichlorophenylboronic acid** to identify its functional groups.

Materials:

- **3,4,5-Trichlorophenylboronic acid**
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:


- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **3,4,5-Trichlorophenylboronic acid** powder onto the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The typical spectral range is $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing:

- The software will automatically perform a background subtraction.
- Process the spectrum to identify the wavenumbers of the major absorption bands.
- Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

- Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,4,5-Trichlorophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trichlorophenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151388#spectroscopic-data-for-3-4-5-trichlorophenylboronic-acid-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com